5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide is a complex organic compound characterized by its unique chemical structure, which includes a sulfonamide group, a fluorobenzamide moiety, and various substituted phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of 4-chlorophenethylamine using chlorosulfonic acid to form the corresponding sulfonamide.
Coupling with 4-Ethoxyphenylamine: The sulfonamide intermediate is then coupled with 4-ethoxyphenylamine under appropriate conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Fluorobenzamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins or pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorobenzamide moiety may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenethyl)sulfamoyl)-N-(4-methoxyphenyl)-2-fluorobenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The unique combination of the sulfonamide group, the ethoxyphenyl group, and the fluorobenzamide moiety in 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide provides distinct chemical and biological properties. The presence of the fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)ethylsulfamoyl]-N-(4-ethoxyphenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O4S/c1-2-31-19-9-7-18(8-10-19)27-23(28)21-15-20(11-12-22(21)25)32(29,30)26-14-13-16-3-5-17(24)6-4-16/h3-12,15,26H,2,13-14H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSUSICUOZUAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.